Methyl 3-[2-(methylamino)ethyl]benzoate HCl
Description
Methyl 3-[2-(methylamino)ethyl]benzoate HCl is a hydrochloride salt of a benzoic acid derivative featuring a methylaminoethyl side chain. This compound is structurally characterized by a benzoate ester core substituted with a 2-(methylamino)ethyl group at the 3-position. Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 241.72 g/mol (calculated).
Properties
IUPAC Name |
methyl 3-[2-(methylamino)ethyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12-7-6-9-4-3-5-10(8-9)11(13)14-2;/h3-5,8,12H,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYMNMDNOIYIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=CC=C1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with thionyl chloride to form 3-chlorobenzoic acid. This intermediate is then reacted with 2-(methylamino)ethanol to produce the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity . These methods are optimized for efficiency and cost-effectiveness, often incorporating advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides) . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols . Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride acts as an inhibitor of the enzyme acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of the neurotransmitter acetylcholine in the body, leading to various physiological and biochemical effects. The molecular targets and pathways involved include the cholinergic system, which plays a crucial role in neurotransmission.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
(a) 3-[2-(Dimethylamino)ethyl]-1H-indol-5-ol
- Structure: Features an indole core substituted with a 2-(dimethylamino)ethyl group.
- Key Differences: The indole ring system replaces the benzoate ester, and the dimethylamino group increases lipophilicity compared to the methylamino group in the target compound. This structural variation impacts receptor binding affinity, particularly in serotonin-related pathways .
(b) Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl
- Structure: A propanoate ester with methylamino and amino substituents.
- Key Differences : The absence of the aromatic benzoate core reduces π-π stacking interactions, altering solubility and metabolic stability. This compound is primarily used in peptide synthesis .
(c) Sumatriptan Succinate Related Compounds
- Example: [3-[2-(Methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide succinate.
- Key Differences : Incorporates a sulfonamide group and an indole ring, enhancing 5-HT₁ receptor selectivity. The benzoate ester in the target compound is replaced by a sulfonamide, affecting pharmacokinetic properties .
(d) Verapamil Related Compound B
Physicochemical Properties Comparison
Notes:
Key Research Findings
- Receptor Binding: Methylaminoethyl groups enhance affinity for aminergic receptors (e.g., serotonin, adrenergic) compared to dimethylamino derivatives, which exhibit reduced selectivity .
- Metabolic Stability : The benzoate ester in the target compound is susceptible to hydrolysis, whereas sulfonamide or nitrile-containing analogues show prolonged half-lives .
- Toxicity: Methylaminoethyl derivatives generally exhibit lower cytotoxicity than dimethylamino analogues, as observed in in vitro assays .
Biological Activity
Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride (CAS No. 1093938-04-5) is a compound of significant interest in biochemical research due to its unique chemical structure and biological properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₅ClN₁O₂
- Molecular Weight : 193.24 g/mol
- Structure : Contains a benzoate ester with a methylamino side chain, which influences its interaction with biological systems.
Methyl 3-[2-(methylamino)ethyl]benzoate HCl primarily acts as an acetylcholinesterase inhibitor . By inhibiting this enzyme, it increases the concentration of the neurotransmitter acetylcholine , which plays a crucial role in cholinergic signaling pathways. This action can lead to enhanced synaptic transmission and has implications for cognitive functions and memory enhancement.
Key Mechanisms:
- Acetylcholine Modulation : Inhibition of acetylcholinesterase leads to increased acetylcholine levels.
- Neurotransmitter Interaction : Potential modulation of other neurotransmitters such as dopamine and serotonin has been suggested, although further research is needed to clarify these interactions.
Antimicrobial Properties
Recent studies have shown that this compound exhibits antimicrobial activity. Its effectiveness against various pathogens can be summarized as follows:
| Pathogen Type | MIC (µg/mL) | Activity |
|---|---|---|
| Gram-positive bacteria | <100 | Moderate to strong |
| Gram-negative bacteria | <150 | Moderate |
| Fungi | <125 | Moderate |
The minimum inhibitory concentration (MIC) values indicate that the compound has potential as an antimicrobial agent, particularly in the context of rising antibiotic resistance.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound effectively inhibits acetylcholinesterase, with IC50 values suggesting significant potency. The compound's ability to modulate enzyme activity makes it a candidate for further exploration in therapeutic applications related to neurodegenerative diseases.
Case Studies and Research Findings
-
Cognitive Enhancement Studies :
- A study investigating the cognitive-enhancing effects of this compound found that it improved memory retention in animal models. The results indicated a statistically significant increase in performance in memory tasks compared to control groups.
- Antimicrobial Efficacy :
-
Neuroprotective Effects :
- A recent investigation into neuroprotective agents identified this compound as a promising candidate for protecting neuronal cells from oxidative stress, which is implicated in various neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
